![molecular formula C6H3FN2O2S B2835987 3-Cyanopyridine-2-sulfonyl fluoride CAS No. 1935016-55-9](/img/structure/B2835987.png)
3-Cyanopyridine-2-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyanopyridine-2-sulfonyl fluoride is a chemical compound with the CAS Number: 1935016-55-9 . It has a molecular weight of 186.17 and is typically stored at a temperature of 4 degrees Celsius . It is usually available in powder form .
Synthesis Analysis
The synthesis of fluorinated pyridines, including 3-Cyanopyridine-2-sulfonyl fluoride, has been a topic of interest in recent literature . One method involves the fluorination of readily available 3-cyanopyridine-2(1H)-thiones via 3-cyano-2-methanesulfonylpyridines .Molecular Structure Analysis
The Inchi Code for 3-Cyanopyridine-2-sulfonyl fluoride is1S/C6H3FN2O2S/c7-12(10,11)6-5(4-8)2-1-3-9-6/h1-3H
. This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Chemical Reactions Analysis
The sulfur (VI)-fluoride exchange (SuFEx) reaction is a key process in the chemical reactions involving 3-Cyanopyridine-2-sulfonyl fluoride . This reaction generates specific covalent linkages between proteins in cells and in vivo, opening innovative avenues for studying elusive protein–protein interactions and developing potent covalent protein drugs .Physical And Chemical Properties Analysis
3-Cyanopyridine-2-sulfonyl fluoride is a powder with a molecular weight of 186.17 . It is typically stored at a temperature of 4 degrees Celsius .Scientific Research Applications
- Fluorosulfonyl Radicals : Sulfonyl fluorides find applications in materials science. Direct fluorosulfonylation using fluorosulfonyl radicals has emerged as an efficient method for producing sulfonyl fluorides . These compounds can modify polymers, surfaces, and functional materials.
- Synthesis of 2-Oxo-1,2-dihydropyridine-3-carbonitrile Derivatives : Researchers have used 3-cyanopyridine-2-sulfonyl fluoride in the synthesis of 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives. These compounds exhibit interesting biological activities and are relevant in medicinal chemistry .
Materials Science
Organic Synthesis
Mechanism of Action
While the exact mechanism of action for 3-Cyanopyridine-2-sulfonyl fluoride is not specified in the search results, the sulfur (VI)-fluoride exchange (SuFEx) reaction plays a crucial role . This reaction enables the formation of specific covalent linkages between proteins, which can be used for various biological applications .
Safety and Hazards
Future Directions
The advent of sulfur (VI)-fluoride exchange (SuFEx) processes has invigorated research into electrophilic species featuring a sulfur-fluorine bond . Among these, sulfonyl fluorides have emerged as the workhorse functional group, with diverse applications being reported . Future research will likely continue to explore the synthesis and manipulation of these intriguing functional groups .
properties
IUPAC Name |
3-cyanopyridine-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2O2S/c7-12(10,11)6-5(4-8)2-1-3-9-6/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXPAGABXGVECM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)S(=O)(=O)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.